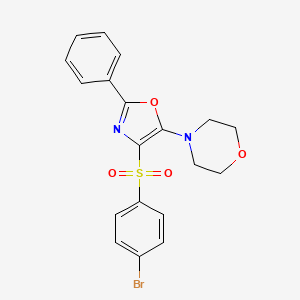

4-(4-((4-Bromophenyl)sulfonyl)-2-phenyloxazol-5-yl)morpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-(4-((4-Bromophenyl)sulfonyl)-2-phenyloxazol-5-yl)morpholine” is a complex organic molecule. It contains a morpholine ring, which is a common feature in many pharmaceuticals and agrochemicals . The presence of a bromophenyl group suggests that it might be used in reactions as an electrophile .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The morpholine ring is a six-membered ring containing both nitrogen and oxygen atoms, which could potentially participate in hydrogen bonding and other intermolecular interactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the morpholine ring could make it polar and capable of forming hydrogen bonds, which would affect its solubility and boiling/melting points .Scientific Research Applications

Antimicrobial and Antibiotic Modulation

4-(Phenylsulfonyl) morpholine derivatives exhibit significant antimicrobial properties against a variety of standard and multidrug-resistant bacterial strains such as Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and fungal strains including Candida albicans. These compounds demonstrate modulating activity when combined with antibiotics, enhancing the effectiveness of drugs like amikacin against resistant strains, suggesting a potential application in combating antibiotic resistance (Oliveira et al., 2015).

Synthetic Chemistry and Heterocyclic Compound Formation

4-Bromo-1,2-dihydroisoquinolines, potentially related to the structural motif of 4-(4-((4-Bromophenyl)sulfonyl)-2-phenyloxazol-5-yl)morpholine, have been synthesized using rhodium-catalyzed reactions, highlighting the compound's relevance in the synthesis of complex heterocyclic structures. Such processes are essential for developing new materials and molecules with unique biological activities (He et al., 2016).

Anticancer Research

Compounds containing morpholine moieties, such as those structurally related to this compound, have been investigated for their anticancer activities. Novel indole-based sulfonohydrazide derivatives containing morpholine rings have shown promising inhibition against breast cancer cell lines, indicating the potential of such compounds in anticancer therapy (Gaur et al., 2022).

Antioxidant Properties

The structural analogs of this compound have exhibited potent antioxidant activities. Bromophenols isolated from marine red algae, which share some structural similarities, have shown significant radical scavenging abilities, suggesting the potential use of these compounds in preventing oxidative stress-related diseases (Li et al., 2011).

Mechanism of Action

Target of Action

Compounds with similar structures have been known to exhibit antimicrobial effects .

Mode of Action

It is suggested that the lipophilic character of the compound, expressed by the clogp value, may contribute to its antimicrobial effect .

Result of Action

It is suggested that the compound may have a promising potential for developing novel antimicrobial agents to fight gram-positive pathogens .

Future Directions

properties

IUPAC Name |

4-[4-(4-bromophenyl)sulfonyl-2-phenyl-1,3-oxazol-5-yl]morpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17BrN2O4S/c20-15-6-8-16(9-7-15)27(23,24)18-19(22-10-12-25-13-11-22)26-17(21-18)14-4-2-1-3-5-14/h1-9H,10-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTXFKXWXYCDWOH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(N=C(O2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17BrN2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2410101.png)

![N-(2-fluorophenyl)-2-[(4-phenyl-3H-1,5-benzodiazepin-2-yl)thio]acetamide](/img/structure/B2410103.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide](/img/structure/B2410106.png)

![N-(2-(4-(propylamino)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2410112.png)

![[5-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B2410114.png)

![4-[(4-Chlorophenyl)methyl]-1,1-dioxo-1lambda(6)-thiane-4-carboxylic acid](/img/structure/B2410117.png)

![(1R,5S)-3-Phenylmethoxybicyclo[3.2.0]heptan-6-amine](/img/structure/B2410118.png)